![molecular formula C12H12ClNO B2787383 1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 199479-51-1](/img/structure/B2787383.png)
1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 3,4-dihydroisoquinolin-1 (2H)-one derivatives, has been achieved using the Castagnoli–Cushman reaction . This method has been used to synthesize 59 derivatives of this scaffold for plant disease management .Molecular Structure Analysis
The compound belongs to the family of quinolines, which are nitrogen-containing bicyclic compounds . These open-chain flavonoids have two aromatic rings that are linked by an aliphatic three-carbon chain .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 3,4-dihydroisoquinolin-1 (2H)-one derivatives, have been studied extensively . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior .Physical And Chemical Properties Analysis
The compound is an α,β-unsaturated ketone that contains the reactive keto-ethylenic group –CO–CH=CH–, a chromophore responsible for the color in chalcone compounds, depending on the presence of other auxochromes .Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its bioactive properties. The results of previous studies would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1 (2H)-one derivatives .
properties
IUPAC Name |
1-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h2-4,7H,1,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEQAGTWMSKCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
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